molecular formula C14H18N4O7 B14722894 Tropane, picrate CAS No. 6138-69-8

Tropane, picrate

Cat. No.: B14722894
CAS No.: 6138-69-8
M. Wt: 354.32 g/mol
InChI Key: BEYOPVGWSMNKDZ-UHFFFAOYSA-N
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Description

Tropane, picrate is a compound derived from the tropane alkaloid family. Tropane alkaloids are naturally occurring chemical compounds found in various plants, particularly those in the Solanaceae family. These alkaloids are known for their pharmacological properties, including anticholinergic and stimulant effects. This compound is a specific derivative that combines the tropane structure with picrate, a salt or ester of picric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropane, picrate typically involves the reaction of tropane alkaloids with picric acid. The process begins with the extraction of tropane alkaloids from plant sources such as Atropa belladonna or Erythroxylum coca. These alkaloids are then purified and reacted with picric acid under controlled conditions to form the picrate salt. The reaction is usually carried out in an organic solvent, and the product is isolated through crystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of tropane alkaloids is optimized for higher yields, and the reaction with picric acid is conducted in large reactors. The final product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Tropane, picrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The picrate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tropane N-oxide, while reduction could produce tropane derivatives with altered functional groups.

Scientific Research Applications

Tropane, picrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: this compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: The compound is investigated for its potential therapeutic uses, including its anticholinergic properties.

    Industry: this compound is used in the development of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of tropane, picrate involves its interaction with neurotransmitter receptors in the central and peripheral nervous systems. Tropane alkaloids, including this compound, act as anticholinergic agents by blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as pupil dilation, increased heart rate, and reduced glandular secretions.

Comparison with Similar Compounds

    Atropine: Another tropane alkaloid with similar anticholinergic properties.

    Scopolamine: Known for its use in treating motion sickness and nausea.

    Cocaine: A stimulant with a tropane structure but different pharmacological effects.

Uniqueness: Tropane, picrate is unique due to its combination of the tropane structure with picrate, which may confer distinct chemical and pharmacological properties

Properties

CAS No.

6138-69-8

Molecular Formula

C14H18N4O7

Molecular Weight

354.32 g/mol

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol

InChI

InChI=1S/C8H15N.C6H3N3O7/c1-9-7-3-2-4-8(9)6-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H

InChI Key

BEYOPVGWSMNKDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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